Physicochemical properties of 4-(3-Hydroxypiperidin-1-yl)benzoic acid
Physicochemical properties of 4-(3-Hydroxypiperidin-1-yl)benzoic acid
An In-Depth Technical Guide to the Physicochemical Properties of 4-(3-Hydroxypiperidin-1-yl)benzoic acid
Abstract
4-(3-Hydroxypiperidin-1-yl)benzoic acid is a molecule of significant interest in medicinal chemistry, incorporating three key functional groups that dictate its physicochemical behavior: a carboxylic acid, a tertiary amine within a piperidine ring, and a secondary alcohol. This combination imparts an amphoteric nature with a complex interplay of ionization, solubility, and lipophilicity. Understanding these properties is not merely an academic exercise; it is a critical prerequisite for successful drug development, influencing everything from formulation and administration to absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive framework for the characterization of this molecule. It moves beyond a simple data sheet to offer detailed, field-proven experimental protocols for determining its most crucial physicochemical parameters: the ionization constant(s) (pKa), aqueous solubility, and lipophilicity (logP/logD). The causality behind methodological choices is explained to empower researchers to generate robust, reliable data essential for advancing drug discovery programs.
Molecular Profile and Structural Analysis
The structure of 4-(3-Hydroxypiperidin-1-yl)benzoic acid is fundamental to its properties. The aromatic benzoic acid moiety serves as a chromophore and provides an acidic handle. The piperidine ring, a common scaffold in pharmaceuticals, contains a tertiary amine that is basic. The hydroxyl group on the piperidine ring adds polarity and a hydrogen bond donor/acceptor site.
Chemical Structure:
Table 1: Core Molecular Identifiers
| Property | Value |
| IUPAC Name | 4-(3-hydroxypiperidin-1-yl)benzoic acid |
| Molecular Formula | C₁₂H₁₅NO₃ |
| Molecular Weight | 221.25 g/mol |
| CAS Number | 159980-60-2 |
Predicted Physicochemical Characteristics
Based on its constituent functional groups, we can anticipate the following characteristics:
-
Ionization: The molecule is amphoteric. It possesses an acidic carboxylic acid group (expected pKa ~4-5, similar to benzoic acid's pKa of ~4.2) and a basic tertiary amine in the piperidine ring (expected pKa ~8-9).[1] This means its net charge will be highly dependent on pH, transitioning from cationic at low pH, to zwitterionic/neutral around physiological pH, to anionic at high pH.
-
Solubility: The presence of multiple polar, ionizable groups suggests moderate intrinsic aqueous solubility. However, solubility will be lowest near its isoelectric point and will increase significantly at pH values where either the acid or the base is fully ionized.
-
Lipophilicity: The molecule has both lipophilic (benzene ring) and hydrophilic (hydroxyl, carboxyl, amine) regions. Its overall lipophilicity will be highly pH-dependent (logD). The neutral form will have the highest partition coefficient (logP).
Ionization Constant (pKa) Determination
The ionization constant, or pKa, is arguably the most critical physicochemical parameter, as it dictates the extent of a molecule's ionization at a given pH.[2][3] This, in turn, profoundly impacts solubility, membrane permeability, and target binding.[2][3] For 4-(3-Hydroxypiperidin-1-yl)benzoic acid, determining both the acidic and basic pKa values is essential.
Causality of Method Selection:
-
Potentiometric Titration is the gold standard for its accuracy and directness, physically measuring the pH change as a titrant is added.[4] It is robust and does not require a chromophore.
-
UV-Vis Spectrophotometry is a high-throughput alternative suitable for this molecule because the benzoic acid chromophore's electronic environment changes upon ionization, leading to a measurable shift in its absorbance spectrum.[5]
Experimental Protocol 2.1: pKa Determination by Potentiometric Titration
This protocol provides a direct measure of the compound's pKa values by creating a titration curve.[4]
-
Preparation:
-
Accurately weigh ~5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 20% MeOH/H₂O) to ensure solubility.
-
Calibrate a pH meter using at least two standard buffers (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature (e.g., 25 °C).
-
Prepare standardized titrant solutions of 0.1 M HCl and 0.1 M NaOH.
-
-
Titration Procedure:
-
Place the sample solution in a jacketed beaker maintained at a constant temperature.
-
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
-
For Acidic pKa: Begin titrating with the standardized 0.1 M NaOH solution, adding small, precise increments (e.g., 0.02 mL).
-
For Basic pKa: Begin with a fresh sample and titrate with the standardized 0.1 M HCl solution.
-
Record the pH value after each addition, allowing the reading to stabilize. Continue well past the equivalence point(s).
-
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of titrant added (x-axis).
-
Calculate the first derivative (ΔpH/ΔV) of the titration curve. The peak(s) of the first derivative plot correspond to the equivalence point(s).
-
The pKa is the pH at the half-equivalence point. For a weak acid, this is the pH when half of the acid has been neutralized.
-
Workflow for pKa Determination
Caption: General workflow for pKa determination via potentiometric titration.
Aqueous Solubility Profile
Aqueous solubility is a primary determinant of a drug's bioavailability.[6] Insufficient solubility can halt development by compromising oral absorption and leading to unreliable data in biological assays.[6][7] It is crucial to distinguish between two types of solubility measurements.
-
Kinetic Solubility: Measured by dissolving a DMSO stock solution in buffer. It's a rapid, high-throughput assessment of how readily a compound dissolves and stays in solution under non-equilibrium conditions, often used in early discovery.[7][8][9]
-
Thermodynamic Solubility: The true equilibrium solubility of the solid compound in a buffer. It is a more time-consuming but definitive measurement, crucial for lead optimization and formulation development.[6][10][11]
Experimental Protocol 3.1: Kinetic Solubility via Shake-Flask Method
This protocol is designed for rapid screening of compounds.
-
Preparation:
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Prepare the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
-
Create a calibration curve by serially diluting the DMSO stock in a 50:50 acetonitrile:water mixture.
-
-
Assay Procedure:
-
In a 96-well plate, add a small volume (e.g., 2 µL) of the 10 mM DMSO stock to a larger volume (e.g., 198 µL) of the aqueous buffer to reach the target concentration (e.g., 100 µM).
-
Seal the plate and shake vigorously at room temperature (e.g., 25 °C) for a set time, typically 1-2 hours.[7]
-
After incubation, filter the samples through a solubility filter plate to remove any precipitated compound.[9]
-
-
Quantification:
-
Analyze the filtrate using LC-MS/MS or UV-Vis spectrophotometry.[7]
-
Determine the concentration of the dissolved compound by comparing its response to the previously generated calibration curve. The result is the kinetic solubility in µM or µg/mL.
-
Experimental Protocol 3.2: Thermodynamic Solubility
This protocol measures the true solubility at equilibrium.[10]
-
Preparation:
-
Add an excess amount of the solid, crystalline compound (e.g., 1 mg) to a glass vial. Ensuring an excess of solid is visible is critical for establishing equilibrium.
-
Add a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., pH 7.4 PBS).
-
-
Assay Procedure:
-
Seal the vials and agitate them in a temperature-controlled shaker or rotator (e.g., 25 °C or 37 °C).
-
Incubation time must be sufficient to reach equilibrium, which can range from 24 to 72 hours.[12] It is advisable to sample at multiple time points (e.g., 24h, 48h) to confirm that the concentration has plateaued.
-
-
Quantification:
-
After incubation, filter the suspension using a syringe filter (e.g., 0.45 µm PVDF) to separate the saturated solution from the undissolved solid.[9]
-
Quantify the concentration of the compound in the filtrate using a validated HPLC-UV or LC-MS/MS method against a standard curve. The result is the thermodynamic solubility.
-
Solubility Workflow Comparison
Caption: Comparison of kinetic and thermodynamic solubility workflows.
Lipophilicity (logP and logD)
Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a key predictor of membrane permeability, plasma protein binding, and metabolic clearance.
-
logP: The partition coefficient of the neutral, un-ionized form of the molecule.
-
logD: The distribution coefficient at a specific pH (e.g., physiological pH 7.4), which accounts for both the neutral and ionized species. For an ionizable compound like this, logD is more physiologically relevant.
Causality of Method Selection:
While the traditional shake-flask method is the reference standard, it is labor-intensive.[5] Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely adopted, rapid, and reliable surrogate method.[13][14] It operates on the principle that a compound's retention time on a non-polar stationary phase (like C18) is proportional to its lipophilicity.[15][16]
Experimental Protocol 4.1: logP/logD Determination by RP-HPLC
-
Preparation:
-
System Setup: Use a C18 reverse-phase column.[17] The mobile phase is typically a gradient of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.[14]
-
Reference Standards: Prepare solutions of 5-7 compounds with well-established logP values that span the expected logP of the test compound.
-
Test Compound: Prepare a solution of 4-(3-Hydroxypiperidin-1-yl)benzoic acid in the mobile phase or a compatible solvent.
-
-
Procedure:
-
Calibration: Inject each reference standard onto the HPLC system and record its retention time (t_R). Also, measure the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculate Capacity Factor (k'): For each standard, calculate k' using the formula: k' = (t_R - t_0) / t_0.
-
Generate Calibration Curve: Plot the known logP values of the standards (y-axis) against their corresponding log(k') values (x-axis). Perform a linear regression to obtain the equation of the line.
-
Test Compound Analysis: Inject the test compound under the identical chromatographic conditions and determine its retention time and calculate its log(k').
-
-
Data Analysis:
-
logP: To determine logP, use a mobile phase pH where the compound is predominantly in its neutral form (i.e., at its isoelectric point).
-
logD: To determine logD at a specific pH (e.g., 7.4), use a mobile phase buffered to that pH.
-
Use the regression equation from the calibration curve to calculate the logP or logD of the test compound from its measured log(k') value.
-
RP-HPLC Workflow for logP Determination
Caption: Workflow for logP determination using the RP-HPLC method.
Summary and Conclusion
The successful development of 4-(3-Hydroxypiperidin-1-yl)benzoic acid as a potential therapeutic agent is contingent upon a thorough understanding of its fundamental physicochemical properties. Its amphoteric nature requires careful characterization of both acidic and basic pKa values, which govern its charge state across biological pH ranges. Its solubility, both kinetic and thermodynamic, will dictate its suitability for oral administration and its behavior in in vitro assays. Finally, its pH-dependent lipophilicity (logD) will be a primary driver of its ability to cross biological membranes and reach its target.
The protocols outlined in this guide provide a robust, validated framework for obtaining this critical data. By applying these methods, researchers can build a comprehensive physicochemical profile, enabling data-driven decisions in lead optimization, formulation design, and overall drug development strategy, thereby mitigating risks and increasing the probability of success.
References
-
AxisPharm. Kinetic Solubility Assays Protocol.
-
protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).
-
BioDuro. ADME Solubility Assay.
-
Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
-
International Journal of Innovative Research in Social Sciences & Strategic Management Techniques. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.
-
MDPI. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry.
-
protocols.io. In-vitro Thermodynamic Solubility.
-
IDEAS/RePEc. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.
-
National Center for Advancing Translational Sciences. Aqueous Kinetic Solubility.
-
Evotec. Thermodynamic Solubility Assay.
-
ResearchGate. (PDF) Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector.
-
DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
-
WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
-
ECETOC. Assessment of reverse-phase chromatographic methods for determining partition coefficients.
-
PMC. Development of Methods for the Determination of pKa Values.
-
EPA NEPAL. Rapid Method for Estimating Log P for Organic Chemicals.
-
Google Patents. US6524863B1 - High throughput HPLC method for determining Log P values.
-
PubMed. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures.
-
Sigma-Aldrich. Melting point standard 121-123°C analytical standard Benzoic acid.
-
Wikipedia. Benzoic acid.
-
PubChem. 4-Hydroxybenzoic Acid.
Sources
- 1. Benzoic acid - Wikipedia [en.wikipedia.org]
- 2. ijirss.com [ijirss.com]
- 3. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development [ideas.repec.org]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. evotec.com [evotec.com]
- 7. enamine.net [enamine.net]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. protocols.io [protocols.io]
- 10. protocols.io [protocols.io]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 13. researchgate.net [researchgate.net]
- 14. ecetoc.org [ecetoc.org]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 16. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]
